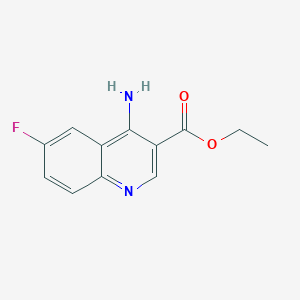

Ethyl 4-amino-6-fluoroquinoline-3-carboxylate

Vue d'ensemble

Description

Ethyl 4-amino-6-fluoroquinoline-3-carboxylate is a chemical compound with the molecular formula C12H11FN2O2 . It has an average mass of 234.226 Da and a monoisotopic mass of 234.080460 Da .

Synthesis Analysis

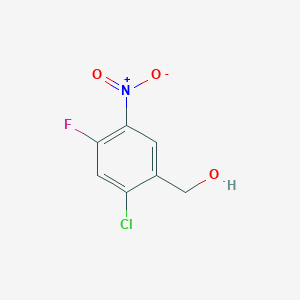

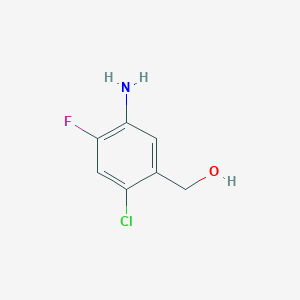

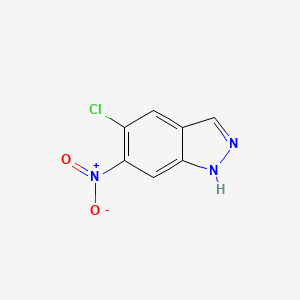

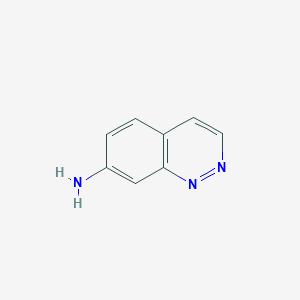

The synthesis of Ethyl 4-amino-6-fluoroquinoline-3-carboxylate and its analogues is a topic of interest in the field of medicinal chemistry . The quinolone system, to which this compound belongs, can be modified structurally by incorporating substituents into various positions or by means of annelation .Molecular Structure Analysis

The molecular structure of Ethyl 4-amino-6-fluoroquinoline-3-carboxylate is characterized by the presence of a quinoline ring, which is a type of heterocyclic aromatic organic compound . This compound also contains a carboxylate group attached to the quinoline ring .Applications De Recherche Scientifique

Antibacterial Applications

- The compound has been synthesized as an intermediate in the research of antibacterial fluoroquinolones, indicating its potential role in the development of new antibacterial agents (S. Rádl, 1994). Similarly, derivatives of this compound, such as 1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid, have shown broad antibacterial activity, suggesting the possibility of their use in systemic infections (Y. Goueffon et al., 1981).

Synthesis and Characterization

- Studies have focused on the synthesis and characterization of ethyl 4-amino-6-fluoroquinoline-3-carboxylate derivatives, exploring their structure-activity relationships to understand how modifications affect their antibacterial properties (H. Koga et al., 1980). For example, the synthesis of ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate, a key intermediate for new quinolone compounds, showcases the utility of this compound in developing novel antibacterial agents (M. Matsuoka et al., 1997).

Biological Evaluation

- Novel derivatives of ethyl 4-amino-6-fluoroquinoline-3-carboxylate have been synthesized and evaluated for their biological activities, including cytotoxicity against cancer cell lines and antimicrobial and antioxidant activities. This research highlights the compound's potential in the development of new therapeutic agents (V. Venepally et al., 2016).

Chemical Synthesis and Optimization

- The optimization of synthetic routes for ethyl 4-amino-6-fluoroquinoline-3-carboxylate derivatives has been explored, with studies detailing efficient synthesis methods and the influence of different reaction conditions on product yield and purity. This research supports the compound's role in facilitating the development of more effective and accessible antibacterial agents (Song Bao-an, 2012).

Mécanisme D'action

Target of Action

Ethyl 4-amino-6-fluoroquinoline-3-carboxylate is a member of the fluoroquinolone family . The primary target of this compound is bacterial DNA-gyrase , an enzyme critical for bacterial DNA replication .

Mode of Action

This compound interacts with its target by inhibiting bacterial DNA-gyrase . This inhibition disrupts the supercoiling and uncoiling of bacterial DNA, which is essential for DNA replication and transcription . As a result, the bacterial cell cannot reproduce or function properly, leading to cell death .

Biochemical Pathways

It is known that the inhibition of dna-gyrase affects theDNA replication pathway in bacteria . This disruption prevents the bacteria from reproducing, effectively stopping the infection.

Pharmacokinetics

Like other fluoroquinolones, it is expected to have good oral bioavailability and broad tissue distribution .

Result of Action

The inhibition of bacterial DNA-gyrase by Ethyl 4-amino-6-fluoroquinoline-3-carboxylate leads to the disruption of bacterial DNA replication. This results in the inability of the bacterial cell to reproduce, leading to cell death and the resolution of the bacterial infection .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 4-amino-6-fluoroquinoline-3-carboxylate. For instance, it should be stored in an inert atmosphere at 2-8°C to maintain its stability

Propriétés

IUPAC Name |

ethyl 4-amino-6-fluoroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2/c1-2-17-12(16)9-6-15-10-4-3-7(13)5-8(10)11(9)14/h3-6H,2H2,1H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFWFXFVPVCAYMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50651208 | |

| Record name | Ethyl 4-amino-6-fluoroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1018127-51-9 | |

| Record name | Ethyl 4-amino-6-fluoroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.